N-(4-fluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
N-(4-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a phenylcarbamoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
Molecular Formula |
C18H15FN4O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H15FN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
JYTRHDVHPRAGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the thiazole derivative with phenyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Known for its potent inhibitory activity against histone deacetylases.
N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide: Shares structural similarities but differs in its biological activity and applications.
Uniqueness: N-(4-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE stands out due to its unique combination of a thiazole ring and phenylcarbamoyl group, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
